Effects of thermosensitive poly(N-isopropylacrylamide) on blood coagulation†

Journal of Materials Chemistry B Pub Date: 2016-04-20 DOI: 10.1039/C6TB00823B

Abstract

Thermosensitive poly(N-isopropylacrylamide) (PNIPAM), hydrophilic below its lower critical solution temperature (LCST) of 32 °C and hydrophobic above it, has been widely used as a drug and gene delivery system with intelligent temperature-responsivity. In this work, we studied the in vitro and in vivo effects of PNIPAM on blood coagulation function, and further investigated the interactions of PNIPAM with coagulation-related blood components at cellular and molecular levels. Overall, PNIPAM demonstrated anti-coagulant activity in vitro and in vivo. Specifically, PNIPAM displayed cell membrane activity and caused red blood cell (RBC) aggregation at higher concentrations, but did not impair the membrane integrity of RBCs. PNIPAM inhibited platelet aggregation selectively through the arachidonic acid pathway. PNIPAM also disturbed the structure and conformation of fibrinogen. By contrast, PNIPAM did not affect the activity of the clotting factors in vitro but inhibited the activity of the clotting factors in vivo. The interaction of PNIPAM with plasma proteins was confirmed by a plasma protein absorption study with proteomics analysis. These findings provide key information on the hemocompatibility evaluation and antithrombotic applications of PNIPAM.

Recommended Literature

- [1] Real-time continuous monitoring of dynamic concentration profiles studied with biosensing by particle motion†

- [2] Microbial population selection in integrated fixed-film sequencing batch reactors operated with different lengths of oxic and anoxic conditions†

- [3] Photocatalyzed transfer hydrogenation and deuteriation of cyclic N-sulfonylimines†

- [4] The spectrophotometric determination of manganese after oxidation with sodium perxenate

- [5] Substituent effect of ancillary ligands on the luminescence of bis[4,6-(di-fluorophenyl)-pyridinato-N,C2′]iridium(iii) complexes†

- [6] Observing the oxidation state turnover in heterogeneous iridium-based water oxidation catalysts†

- [7] Statistical thermodynamics of regular ternary solutions

- [8] Efficient phosphate sequestration for water purification by unique sandwich-like MXene/magnetic iron oxide nanocomposites†

- [9] Contents list

- [10] A co-axial structure composed of RuO2 on defective N-doped carbon nanotubes as a highly efficient electrocatalyst for overall water splitting†

Journal Name:Journal of Materials Chemistry B

Research Products

-

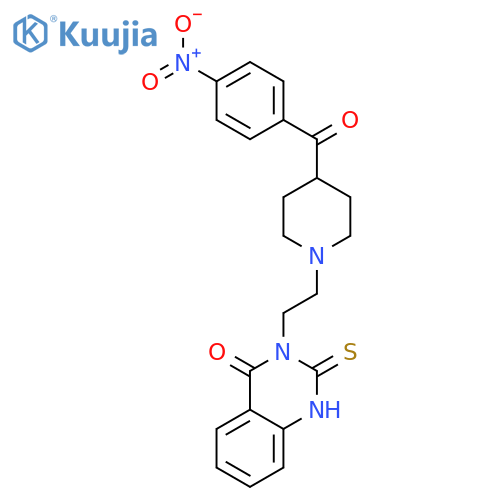

CAS no.: 132549-43-0